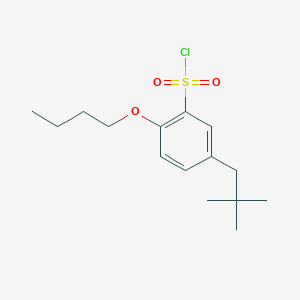
2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride is an organic compound with a complex structure that includes a benzene ring substituted with butoxy, dimethylpropyl, and sulfonyl chloride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of a benzene derivative. The process begins with the preparation of the benzene derivative, which is then reacted with a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various coupled products depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonic acid
- 2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonamide
- 2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonate
Uniqueness
2-Butoxy-5-(2,2-dimethylpropyl)benzene-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to its sulfonic acid, sulfonamide, and sulfonate counterparts. This reactivity makes it a valuable reagent in various chemical transformations and applications.
Propiedades
Número CAS |
918968-90-8 |
|---|---|
Fórmula molecular |
C15H23ClO3S |
Peso molecular |
318.9 g/mol |
Nombre IUPAC |
2-butoxy-5-(2,2-dimethylpropyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C15H23ClO3S/c1-5-6-9-19-13-8-7-12(11-15(2,3)4)10-14(13)20(16,17)18/h7-8,10H,5-6,9,11H2,1-4H3 |
Clave InChI |
GEBCYSUHGOWQLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)CC(C)(C)C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


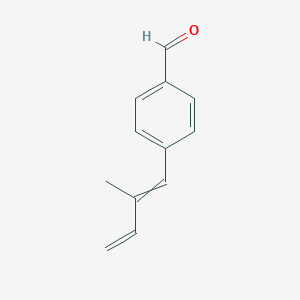

![Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate](/img/structure/B14203703.png)
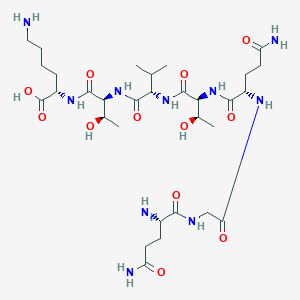

![N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14203733.png)
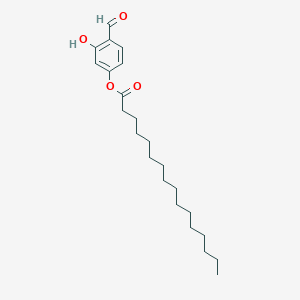

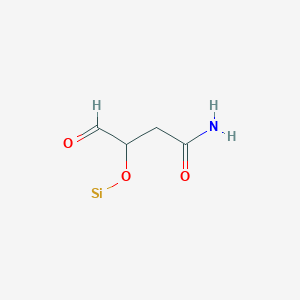
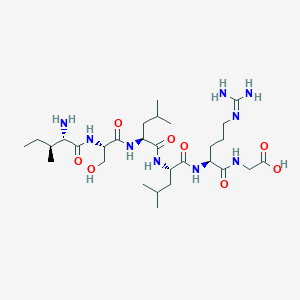
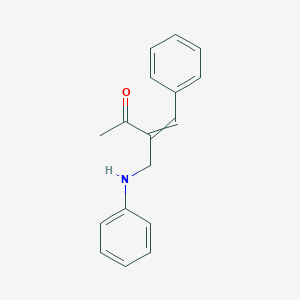
![N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14203768.png)
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)
